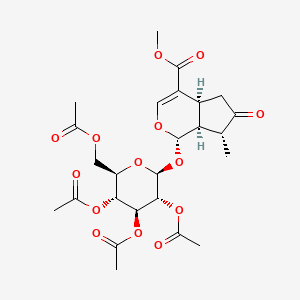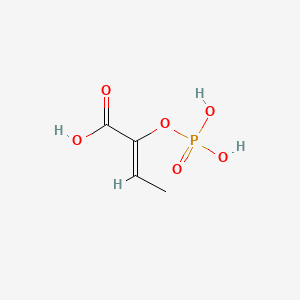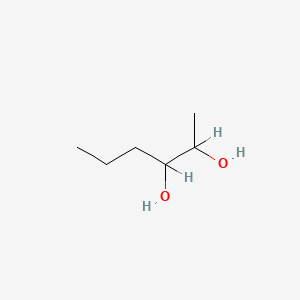
4-Hexenoic acid
概要
説明
Synthesis Analysis
A paper titled “The Allylic Rearrangement. IV. New Synthesis of 4-Hexenoic Acid” discusses a new method for the synthesis of 4-Hexenoic acid . The paper mentions that trans-4-Hexenoic acid, a useful starting material for the synthesis of racemic 4R:5S and 4S:5R 4,5-dihydroxyhexanoic acid γ-lactone, has been conveniently prepared by the Favorskii-type rearrangement of 5-chloro-3-hexen-2-one .Molecular Structure Analysis
The molecular structure of 4-Hexenoic acid can be viewed as a 2D Mol file or as a computed 3D SD file . The structure is available in databases like the NIST Chemistry WebBook and ChemSpider .Physical And Chemical Properties Analysis
4-Hexenoic acid has a density of 1.0±0.1 g/cm³, a boiling point of 203.9±9.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 48.5±6.0 kJ/mol and a flash point of 101.4±13.9 °C . The index of refraction is 1.456, and it has a molar refractivity of 31.5±0.3 cm³ .科学的研究の応用
Synthesis of Aroma Compounds
4-Hexenoic acid: is a valuable starting material for synthesizing racemic mixtures of 4R:5S and 4S:5R 4,5-dihydroxyhexanoic acid γ-lactone . These lactones are significant components of the aroma extracts found in certain types of sherry wines. The synthesis process typically involves a Favorskii-type rearrangement, which is a crucial reaction in organic chemistry for constructing complex molecules.
Pharmaceutical Research
In the pharmaceutical industry, 4-Hexenoic acid derivatives are explored for their potential therapeutic effects. For instance, Vigabatrin , a medication used to treat epilepsy, is structurally related to 4-Hexenoic acid . Its synthesis involves the use of hexenoic acid as a precursor, highlighting the compound’s importance in drug development.
Organic Synthesis
The compound serves as a building block in organic synthesis, providing a pathway to create various organic molecules. Its double bond offers a site for reactions like hydroboration-oxidation, which can convert the alkene into an alcohol, thus extending the compound’s utility in creating complex organic structures .
Material Science
In material science, 4-Hexenoic acid can be polymerized or co-polymerized to form novel materials with specific properties. These materials may have applications in creating biodegradable plastics, coatings, or adhesives, where the acid’s carbon chain contributes to the material’s flexibility and strength .
Flavor and Fragrance Industry
Due to its potential to form lactones and other aroma compounds, 4-Hexenoic acid is of interest in the flavor and fragrance industry. It can be used to synthesize compounds that mimic natural flavors and scents, contributing to the creation of artificial flavors or perfumes .
Food Preservation
Derivatives of 4-Hexenoic acid , such as Dehydroacetic acid , are used as preservatives in the food industry. These compounds help prevent spoilage by inhibiting the growth of bacteria and fungi, thereby extending the shelf life of various food products .
Agricultural Chemistry
In agricultural chemistry, 4-Hexenoic acid and its derivatives may be used to develop pesticides or herbicides. The acid’s reactivity allows for the synthesis of compounds that can target specific pests or weeds, aiding in crop protection and yield improvement .
Environmental Science
Research into the environmental fate of 4-Hexenoic acid helps understand its biodegradation and potential impact on ecosystems. This knowledge is crucial for assessing the environmental safety of chemicals derived from or related to hexenoic acid .
Each of these applications demonstrates the versatility and significance of 4-Hexenoic acid in scientific research and industry. Its reactivity and the ability to form various derivatives make it a valuable compound in multiple fields of study.
Oxford Academic - Bulletin of the Chemical Society of Japan Sigma-Aldrich
作用機序
Safety and Hazards
4-Hexenoic acid can cause severe skin burns and eye damage . It is advised to avoid breathing its dust, fume, gas, mist, vapours, or spray . Protective equipment including gloves and eye/face protection should be worn when handling this chemical . In case of ingestion, it is advised not to induce vomiting and seek immediate medical attention .
特性
IUPAC Name |
(E)-hex-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-2-3-4-5-6(7)8/h2-3H,4-5H2,1H3,(H,7,8)/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDHFQDUBOVBKZ-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00901008 | |
| Record name | NoName_56 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00901008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hexenoic acid | |
CAS RN |
1577-20-4, 35194-36-6 | |
| Record name | (4E)-4-Hexenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1577-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hex-4-enoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035194366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hexenoic acid, trans | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001577204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hex-4-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.647 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HEXENOIC ACID, TRANS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK2A7VWZ5R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4-Hexenoic acid?
A1: 4-Hexenoic acid has the molecular formula C6H10O2 and a molecular weight of 114.14 g/mol.
Q2: What spectroscopic data is available for characterizing 4-Hexenoic acid?
A2: While the provided research articles do not delve deeply into spectroscopic characterization, techniques like Fourier transform infrared (FTIR) spectroscopy can identify key functional groups, such as the carboxylic acid (C=O stretching at 1723 cm-1) and alkene (C=C stretching) moieties. Nuclear magnetic resonance (NMR) spectroscopy can further elucidate the structure and stereochemistry of the compound.
Q3: Is there information about the material compatibility of 4-Hexenoic acid?
A3: The provided research primarily focuses on the compound's biological activity and chemical synthesis. Information on its compatibility with various materials is limited within these studies.
Q4: What is known about the stability of 4-Hexenoic acid under different conditions?
A4: While specific stability data is limited, the presence of the carboxylic acid and alkene functionalities suggests potential sensitivity to oxidation, particularly at elevated temperatures and in the presence of light or oxidizing agents. Appropriate storage conditions, like cool, dark environments, would be recommended.
Q5: Are there any industrial applications utilizing 4-Hexenoic acid's reactivity?
A6: While not directly used, 4-Hexenoic acid serves as a valuable intermediate in organic synthesis. One example is its application in the preparation of racemic 4R:5S and 4S:5R 4,5-dihydroxyhexanoic acid γ-lactone, a component found in the aroma extracts of specific sherries [].
Q6: Have computational methods been applied to study 4-Hexenoic acid?
A7: Yes, computational studies, specifically semiempirical calculations, were used to investigate intramolecular hydrogen bonding patterns in monocyclic analogs of mycophenolic acid, which share structural similarities with 4-Hexenoic acid []. These calculations help rationalize the observed differences in potency among the analogs.
Q7: How do structural modifications of 4-Hexenoic acid affect its biological activity?
A8: Research on mycophenolic acid analogs, which contain a 4-Hexenoic acid substructure, provides insights into SAR. For example, derivatives lacking the lactone moiety or possessing a methyl group or hydrogen at the C-4 position exhibited significantly reduced cytotoxicity compared to mycophenolic acid []. Conversely, incorporating a chloro group at C-4 yielded analogs with some activity, although substantially lower than mycophenolic acid.
Q8: Do the cis and trans isomers of 4-Hexenoic acid display different activities?
A9: Yes, studies on methionine adenosyltransferase inhibitors, which include 4-Hexenoic acid derivatives, show that the trans isomer of 2-amino-4-hexenoic acid acts as a potent inhibitor, while the cis isomer does not []. This highlights the importance of stereochemistry in biological activity.
Q9: What are the challenges in formulating 4-Hexenoic acid and its derivatives?
A9: While specific formulation challenges are not extensively discussed in the provided research, the potential for oxidation, particularly of the alkene moiety, could be a consideration. Formulation strategies might involve incorporating antioxidants, protecting from light and moisture, and selecting appropriate packaging.
Q10: Is there information regarding SHE regulations specific to 4-Hexenoic acid?
A10: The provided research articles primarily focus on the chemical and biological aspects of 4-Hexenoic acid and its derivatives. Specific SHE regulations would depend on the application, handling, and potential exposure risks associated with the compound. It's crucial to consult relevant safety data sheets and regulatory guidelines for comprehensive SHE information.
Q11: What analytical techniques are used to detect and quantify 4-Hexenoic acid?
A12: Gas chromatography-mass spectrometry (GC-MS) is a commonly used technique for identifying and quantifying 4-Hexenoic acid, particularly in complex matrices like fermented cucumber brine []. The volatile nature of the compound makes it amenable to GC-MS analysis.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![4-[(3-Fluoro-4-methylanilino)methylidene]-3-hydroxy-1-cyclohexa-2,5-dienone](/img/structure/B1196531.png)


